
4-Amino-7-chloro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-chloro-2-phenylquinoline is a chemical compound with the molecular formula C15H11ClN2 and a molecular weight of 254.71 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoline core substituted with an amino group at the 4-position, a chlorine atom at the 7-position, and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of quinoline derivatives, including 4-Amino-7-chloro-2-phenylquinoline. Common synthetic routes involve:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Solvent-Free Reactions: These reactions are performed without solvents, which can be more environmentally friendly and cost-effective.
Catalytic Methods: Various catalysts, such as molecular iodine, nano ZnO, and ionic liquids, have been used to facilitate the synthesis of quinoline derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-chloro-2-phenylquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be replaced by various nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The amino group at the 4-position can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as α,ω-diaminoalkanes are used under conditions that promote nucleophilic aromatic substitution.
Condensation Reactions: Aromatic or heteroaromatic aldehydes are commonly used in the presence of a suitable catalyst.
Major Products
Schiff Bases: Formed from the condensation of the amino group with aldehydes.
Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Amino-7-chloro-2-phenylquinoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antifungal agents.
Proteomics Research: The compound is utilized in studies related to protein interactions and functions.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-7-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
4-Amino-7-chloro-2-phenylquinoline can be compared with other similar compounds, such as:
7-Chloro-4-aminoquinoline: This compound shares a similar structure but lacks the phenyl group at the 2-position.
2-Phenylquinoline-4-carboxylic Acid: This derivative has a carboxylic acid group at the 4-position instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
858277-37-9 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
7-chloro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI Key |
IOLHSROWFKRILV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
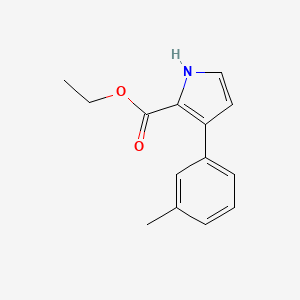
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
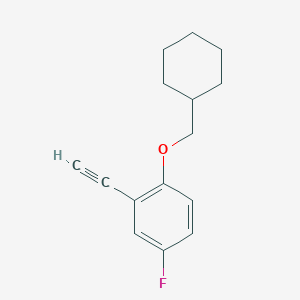
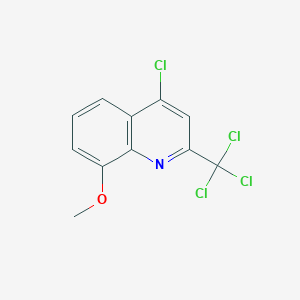
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)

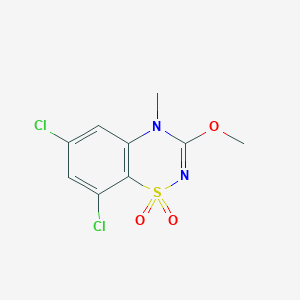
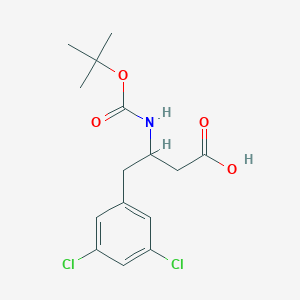
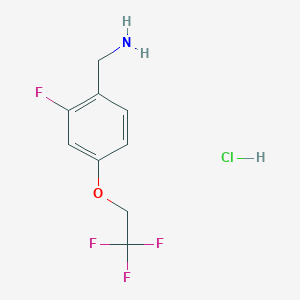


![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)
